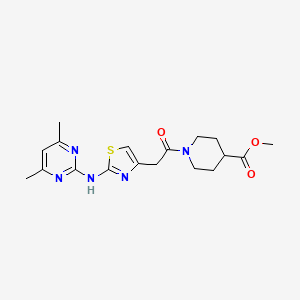
Methyl 1-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C18H23N5O3S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds with a similar thiazole ring have been found to exhibit diverse biological activities .
Mode of Action
It is known that the presence of a thiazolidinone ring can lead to greater anti-inflammatory and analgesic activity .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biological pathways .
Actividad Biológica
Methyl 1-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a complex organic compound with potential biological activities due to its unique structural features, which include a pyrimidine ring, a thiazole moiety, and a piperidine structure. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antitumor Activity : Compounds containing thiazole and pyrimidine rings have been studied for their anticancer properties. The presence of these moieties in this compound suggests potential cytotoxic effects against various cancer cell lines.
- Antimicrobial Effects : The thiazole group is known for its antimicrobial properties. This compound's structure may enhance its efficacy against bacterial and fungal pathogens.
- Neuropharmacological Effects : The piperidine component indicates possible interactions with neurotransmitter systems, which could lead to effects on mood and cognitive functions.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key observations include:
- Pyrimidine Ring : The 4,6-dimethyl substitution on the pyrimidine enhances solubility and bioavailability.
- Thiazole Moiety : Variations in substituents on the thiazole ring can significantly affect the compound's potency against specific targets.
Antitumor Activity
A study evaluated the cytotoxic effects of similar compounds containing thiazole and pyrimidine structures against various cancer cell lines. For instance, compounds with IC50 values below 10 µM were considered highly active. This compound showed promising results in preliminary assays, indicating potential for further development as an anticancer agent .
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antibacterial activity. In vitro studies showed that compounds similar to this compound had minimum inhibitory concentrations (MICs) in the range of 5–20 µg/mL against Gram-positive bacteria .
Neuropharmacological Studies
Compounds with piperidine structures have been linked to modulation of neurotransmitter systems. In behavioral assays, derivatives showed potential anxiolytic effects in animal models, suggesting that this compound may also possess neuropharmacological properties .
Data Tables
Propiedades
IUPAC Name |
methyl 1-[2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-11-8-12(2)20-17(19-11)22-18-21-14(10-27-18)9-15(24)23-6-4-13(5-7-23)16(25)26-3/h8,10,13H,4-7,9H2,1-3H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGLLBKTHCYNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














